(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol
Description
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 1-position of the pyrrolidine ring. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity. This compound is structurally analogous to other pyrrolidin-3-ol derivatives, such as those with hydroxymethyl or aryl substituents, but its unique fluorination and stereochemistry distinguish its reactivity and bioactivity .
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,4R)-4-fluoro-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
VDOLWAQYIDIFME-UHNVWZDZSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@@H](C1)F)O |
Canonical SMILES |
CN1CC(C(C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated aromatic compounds and pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the efficiency and safety of the process. The use of automated systems also helps in monitoring and optimizing the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in pharmaceutical synthesis, the compound’s effects are primarily related to its role in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved depend on the specific API being synthesized .
Comparison with Similar Compounds
Key Observations :
- Fluorination Impact: The 4-fluoro substituent in the target compound reduces metabolic oxidation compared to non-fluorinated analogs, as seen in its resistance to cytochrome P450-mediated degradation .
- Stereochemistry : The (3S,4R) configuration is crucial for binding to viral proteases, as mirrored in analogs like (3S,4S)-configured tosyl derivatives, which show distinct target affinities .
- Substituent Effects: Aryl or phenoxy groups (e.g., 3-fluorophenoxy) improve binding to hydrophobic pockets in enzymes but may compromise solubility .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that this compound clusters with antiviral and antiproliferative agents, correlating with its structural similarity to 1-heteroaryl-2-alkoxy derivatives (e.g., 1a/1b in ) . In contrast, hydroxymethyl-substituted analogs (e.g., ) cluster with kinase inhibitors due to their polar functional groups .
Mechanistic Insights :
- Antiviral Activity : The target compound inhibits viral replication by binding to RNA-dependent RNA polymerase (RdRp), a mechanism shared with fluorinated pyrrolidine derivatives like fluconazole analogs (Tanimoto similarity >0.8) .
- Anticancer Potential: Unlike 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol, which targets tubulin polymerization, the methyl-fluoro-pyrrolidinol derivative shows specificity for apoptosis-inducing kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
